Enamel Bond Strength Parity with Reduced Water Solubility vs. Maleate and Citraconate Analogs in Self-Etching Primers
In a direct head-to-head comparison of four carboxyl-functional acrylate monomers formulated into self-etching dental primers, 2-acryloyloxyethyl hydrogen succinate (2AES, the target compound) delivered enamel bond strength of approximately 20 MPa, comparable to 2-acryloyloxyethyl hydrogen maleate (2AEM) and 2-acryloyloxyethyl hydrogen citraconate (2AEC), which also achieved ~20 MPa on enamel. However, 2AES exhibited significantly lower water solubility than 2AEM and 2AEC, limiting its usable concentration range in aqueous primer formulations to 5–70 wt% [1]. On dentin, 2AEM at 30–50 wt% and 2AEC at 30–70 wt% achieved ~20 MPa and ≥22 MPa bond strength, respectively, while 2AES showed lower efficacy on dentin, indicating tissue-selective performance that may be advantageous where enamel-only etching is desired [1].
| Evidence Dimension | Enamel tensile bond strength (light-cured composite resin) |
|---|---|
| Target Compound Data | ~20 MPa (2AES, 5–70 wt% concentration range) |
| Comparator Or Baseline | 2AEM: ~20 MPa (5–70 wt%); 2AEC: ~20 MPa (5–70 wt%) on enamel |
| Quantified Difference | Parity in enamel bond strength among all four monomers; 2AES shows lower water solubility than 2AEM and 2AEC |
| Conditions | Self-etching primer formulation; polished human enamel; light-cured composite resin; bond strength measured via tensile testing |
Why This Matters
For dental adhesive formulators, the lower water solubility of MAES relative to maleate/citraconate analogs provides a means to control primer viscosity and water sensitivity without sacrificing enamel bond strength.
- [1] Inoue Y, Fukushima T. Construction of bonding system by using total self-etching primer. KAKENHI Project 06671983, 1994 Annual Research Report. Fukuoka Dental College. View Source
